molecular formula C9H19NO B041347 3-(Diethylamino)-2,2-dimethylpropanal CAS No. 6343-47-1

3-(Diethylamino)-2,2-dimethylpropanal

Cat. No. B041347
CAS RN: 6343-47-1
M. Wt: 157.25 g/mol
InChI Key: AAHIYAKUVPMLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethylamino)-2,2-dimethylpropanal is a chemical compound that has been investigated for its diverse chemical reactions and properties. While direct studies on this compound are limited, related research provides insights into its synthesis, structure, and potential applications in various chemical reactions and as a precursor for further chemical synthesis.

Synthesis Analysis

The synthesis of related compounds typically involves reactions with diethylamino groups and dimethylpropanal structures. For example, the synthesis of substituted pyrimidine and pyrazole derivatives often uses precursors that undergo transformations to introduce diethylamino and dimethylpropanal moieties through various chemical reactions, including alkylation, cyclization, and condensation processes (Zupančič, Svete, & Stanovnik, 2009; Kušar, Svete, & Stanovnik, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Diethylamino)-2,2-dimethylpropanal has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the presence of diethylamino groups and their effects on the overall molecular conformation, highlighting the importance of weak intermolecular interactions in stabilizing these compounds (Ostrowska et al., 2015; Pons et al., 2010).

Chemical Reactions and Properties

3-(Diethylamino)-2,2-dimethylpropanal and its derivatives participate in various chemical reactions, forming complex structures and demonstrating a range of chemical behaviors. These reactions include transformations into cyclic compounds, Schiff bases formation, and interactions with other chemical entities leading to the synthesis of pharmacologically relevant molecules (Uddin et al., 2019; Nakayama et al., 1998).

Physical Properties Analysis

The physical properties of compounds containing 3-(Diethylamino)-2,2-dimethylpropanal moieties are influenced by their molecular structure, including solubility, melting points, and crystalline forms. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications (Li et al., 2006).

Scientific Research Applications

  • Anaesthetics and Biological Activity : The secondary amide increases the stability of a related compound, leading to very high stabilization and high biological activity in anaesthetics (Anban et al., 2017).

  • Chemical Synthesis and Reactions : Unique properties are observed in compounds like 4,8-bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, yielding high yields of carbenium iodide and 1,3-diselen (Nakayama et al., 1998).

  • Pharmaceuticals and Drug Design : Studies have shown potential in the development of novel antipsychotic agents, spasmolytic and gastric acid inhibitors, as well as compounds showing potent anticancer activity (Wise et al., 1987), (Gol'denberg, 1976), (Uddin et al., 2020).

  • Molecular Spectroscopy and Structural Analysis : Research into the solid-state structures of related compounds by X-ray and NMR techniques provides insights into their molecular and electronic structures (Ostrowska et al., 2015).

  • Chemical Engineering and CO2 Capture : Tertiary amines derived from similar structures have been studied as alternatives for post-combustion CO2 capture due to their less volatile nature and comparable vapor-liquid equilibrium behavior (Bernhardsen et al., 2019).

  • Biochemical Studies and Living Cell Applications : Certain probes derived from related structures effectively detect ions in living cells, indicating their potential in biochemical and medical applications (Mani et al., 2018).

properties

IUPAC Name

3-(diethylamino)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-5-10(6-2)7-9(3,4)8-11/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHIYAKUVPMLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064245
Record name Propanal, 3-(diethylamino)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)-2,2-dimethylpropanal

CAS RN

6343-47-1
Record name 3-(Diethylamino)-2,2-dimethylpropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6343-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylaminopivalaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylaminopivalaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethylaminopivalaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanal, 3-(diethylamino)-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanal, 3-(diethylamino)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYLAMINOPIVALALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF94T7K99Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Diethylamino)-2,2-dimethylpropanal
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Diethylamino)-2,2-dimethylpropanal
Reactant of Route 3
3-(Diethylamino)-2,2-dimethylpropanal
Reactant of Route 4
3-(Diethylamino)-2,2-dimethylpropanal
Reactant of Route 5
3-(Diethylamino)-2,2-dimethylpropanal
Reactant of Route 6
3-(Diethylamino)-2,2-dimethylpropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.